molecular formula C12H18N2O B2647057 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2189368-26-9

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No. B2647057
CAS RN: 2189368-26-9
M. Wt: 206.289
InChI Key: GRVOPONXFPKOJL-UHFFFAOYSA-N
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Description

“4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound with the empirical formula C12H18N2O . It has a molecular weight of 206.28 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Derivatives of pyridine, including those similar to 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, have been explored for their utility in synthesis and coordination chemistry. These compounds have been investigated for their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Water Oxidation Catalysis

  • Studies have revealed the use of pyridine derivatives in catalyzing water oxidation, an essential reaction for sustainable energy applications. These derivatives, including 4-substituted pyridines, have been shown to be effective in oxygen evolution reactions, with certain analogues achieving high turnover numbers (Zong & Thummel, 2005).

Facile Synthesis of Heterocycles

  • Pyridine derivatives are key in the synthesis of novel ortho-aminocarbonitriles and dicyanoanilines, important heterocyclic compounds. Research has demonstrated efficient synthesis methods for these compounds using ultrasonic irradiation (Mojtahedi et al., 2016).

Photocatalytic Hydrogen Production

  • Photocatalytic oxidation of 1,4-dihydropyridines to pyridines by platinum(II) terpyridyl complexes, involving derivatives of pyridine, has been demonstrated as a method for hydrogen production. This process is highly efficient and offers promising applications in sustainable energy production (Zhang et al., 2004).

Environmental Impact and Degradation

  • Pyridine derivatives have been studied for their environmental impact, with research focusing on the sonochemical degradation of these compounds. This research is crucial for understanding the environmental fate and treatment strategies of these chemicals (Daware & Gogate, 2020).

properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-6-13-12(9-10)15-11-4-7-14(2)8-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVOPONXFPKOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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